(S)-N-Ethylbutan-2-amine hydrochloride
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Overview
Description
(S)-N-Ethylbutan-2-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Ethylbutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Butanol, which is converted to (S)-2-Bromobutane through a substitution reaction with hydrobromic acid.
Amine Formation: The (S)-2-Bromobutane is then reacted with ethylamine in the presence of a base such as sodium hydroxide to form (S)-N-Ethylbutan-2-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Ethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-N-Ethylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Ethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
®-N-Ethylbutan-2-amine hydrochloride: The enantiomer of (S)-N-Ethylbutan-2-amine hydrochloride with different stereochemistry.
N-Methylbutan-2-amine hydrochloride: A similar compound with a methyl group instead of an ethyl group.
N-Ethylpropan-2-amine hydrochloride: A compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H16ClN |
---|---|
Molecular Weight |
137.65 g/mol |
IUPAC Name |
(2S)-N-ethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(3)7-5-2;/h6-7H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
PMIDEDMVPGAHQP-RGMNGODLSA-N |
Isomeric SMILES |
CC[C@H](C)NCC.Cl |
Canonical SMILES |
CCC(C)NCC.Cl |
Origin of Product |
United States |
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